4,4-Dimethyl-1-phenyl-pent-2-yn-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-1-phenyl-pent-2-yn-1-one, also known as propargyl ketone, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the family of alpha, beta-unsaturated ketones and has a molecular formula of C11H10O.
Wirkmechanismus
The mechanism of action of 4,4-Dimethyl-1-phenyl-pent-2-yn-1-one is not fully understood, but it is believed to act as an alkylating agent by reacting with the sulfhydryl groups of proteins and enzymes, leading to their inactivation.
Biochemische Und Physiologische Effekte
Studies have shown that 4,4-Dimethyl-1-phenyl-pent-2-yn-1-one exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to possess antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4,4-Dimethyl-1-phenyl-pent-2-yn-1-one in lab experiments include its easy availability, low cost, and high reactivity. However, the limitations of using this compound include its potential toxicity, instability, and sensitivity to air and moisture.
Zukünftige Richtungen
The potential applications of 4,4-Dimethyl-1-phenyl-pent-2-yn-1-one in scientific research are vast, and there are numerous future directions that can be explored. Some of these include the development of new synthetic methods for the production of this compound, the investigation of its mechanism of action, and the exploration of its potential applications in medicine and biotechnology. Additionally, the evaluation of its toxicity and environmental impact is also an area that requires further research.
In conclusion, 4,4-Dimethyl-1-phenyl-pent-2-yn-1-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand the potential applications of this compound in various fields, and to evaluate its toxicity and environmental impact.
Synthesemethoden
The synthesis of 4,4-Dimethyl-1-phenyl-pent-2-yn-1-one can be achieved through various methods, including the reaction of 4,4-Dimethyl-1-phenyl-pent-2-yn-1-one alcohol with acetophenone in the presence of a base catalyst. Another method involves the reaction of 4,4-Dimethyl-1-phenyl-pent-2-yn-1-one chloride with acetophenone in the presence of a strong base such as potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-1-phenyl-pent-2-yn-1-one has been used extensively in scientific research due to its potential applications in various fields such as organic chemistry, biochemistry, and medicinal chemistry. This compound has been used as a building block in the synthesis of various biologically active compounds such as antitumor agents, antimicrobial agents, and anti-inflammatory agents.
Eigenschaften
CAS-Nummer |
17475-11-5 |
---|---|
Produktname |
4,4-Dimethyl-1-phenyl-pent-2-yn-1-one |
Molekularformel |
C13H14O |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
4,4-dimethyl-1-phenylpent-2-yn-1-one |
InChI |
InChI=1S/C13H14O/c1-13(2,3)10-9-12(14)11-7-5-4-6-8-11/h4-8H,1-3H3 |
InChI-Schlüssel |
JKMPVFBNTHUBPK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)C#CC(=O)C1=CC=CC=C1 |
Synonyme |
4,4-DIMETHYL-1-PHENYL-PENT-2-YN-1-ONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.